molecular formula C10H20N2O2S B2727156 N-(Azepan-2-ylmethyl)cyclopropanesulfonamide CAS No. 2137761-48-7

N-(Azepan-2-ylmethyl)cyclopropanesulfonamide

Cat. No.: B2727156
CAS No.: 2137761-48-7
M. Wt: 232.34
InChI Key: VBPMPFCELFHUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azepan-2-ylmethyl)cyclopropanesulfonamide is an organic compound with the molecular formula C10H20N2O2S It is characterized by the presence of a cyclopropane ring attached to a sulfonamide group, with an azepane ring linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azepan-2-ylmethyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with azepan-2-ylmethanamine under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Azepan-2-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution at the sulfonamide nitrogen.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(Azepan-2-ylmethyl)cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(Azepan-2-ylmethyl)cyclopropanesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane ring may contribute to the rigidity and specificity of binding interactions, enhancing the compound’s efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(Azepan-1-ylmethyl)cyclopropanesulfonamide
  • N-(Piperidin-2-ylmethyl)cyclopropanesulfonamide
  • N-(Morpholin-2-ylmethyl)cyclopropanesulfonamide

Uniqueness

N-(Azepan-2-ylmethyl)cyclopropanesulfonamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-(azepan-2-ylmethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c13-15(14,10-5-6-10)12-8-9-4-2-1-3-7-11-9/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPMPFCELFHUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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